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Pulvomycin

EF-Tu GTPase kinetics nucleotide exchange modulation elfamycin mechanism comparison

Pulvomycin (CAS 11006-66-9), also known as labilomycin or antibiotic 1063Z, is a glycosylated 22-membered macrolactone polyketide antibiotic belonging to the elfamycin class. It targets the prokaryotic elongation factor Tu (EF-Tu) by binding to its GTP-bound form, thereby sterically preventing the association of aminoacyl-tRNA (aa-tRNA) and blocking the formation of the ternary complex essential for ribosomal protein translation.

Molecular Formula C47H66O13
Molecular Weight 839 g/mol
CAS No. 11006-66-9
Cat. No. B1679863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulvomycin
CAS11006-66-9
SynonymsPulvomycin;  Antibiotic 1063Z; 
Molecular FormulaC47H66O13
Molecular Weight839 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC
InChIInChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19-,22-15+,23-16+,24-17+,29-28+,30-26+,31-21-
InChIKeyFXSFWUNCIOIMAC-CFJLSIFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pulvomycin (CAS 11006-66-9): The EF-Tu GTP-Form Distorter for Mechanistically Distinct Protein Synthesis Inhibition


Pulvomycin (CAS 11006-66-9), also known as labilomycin or antibiotic 1063Z, is a glycosylated 22-membered macrolactone polyketide antibiotic belonging to the elfamycin class [1]. It targets the prokaryotic elongation factor Tu (EF-Tu) by binding to its GTP-bound form, thereby sterically preventing the association of aminoacyl-tRNA (aa-tRNA) and blocking the formation of the ternary complex essential for ribosomal protein translation [2]. Unlike kirromycin-type elfamycins that trap EF-Tu·GDP on the ribosome, pulvomycin locks EF-Tu in a domain-compacted 'closed' conformation distinct from the canonical active state, producing a fundamentally different inhibitory outcome [2][3]. Its unique triene- and sugar-decorated macrocyclic scaffold, combined with this distinctive allosteric distortion mechanism, makes pulvomycin an irreplaceable chemical probe for dissecting EF-Tu GTPase cycle dynamics and a strategic starting point for targeting Gram-positive pathogens resistant to conventional elfamycins [1].

Why Generic EF-Tu Inhibitor Substitution Fails: Pulvomycin's Exclusive GTP-Specific, Domain-Reorienting Binding Mode Cannot Be Reproduced by Kirromycin or GE2270 A


Procurement of a generic EF-Tu-targeting probe is scientifically inadequate because the elfamycin class partitions into two mechanistically incompatible subgroups: 'ribosome-trapping' agents (kirromycin, enacyloxin) that lock EF-Tu·GDP on the ribosome, and 'ternary-complex-preventing' agents (pulvomycin, GE2270 A) that prevent EF-Tu·GTP from binding aa-tRNA [1]. Even within the latter group, pulvomycin is uniquely differentiated: it enhances EF-Tu's affinity for GTP by approximately 1000-fold while decreasing affinity for GDP roughly 10-fold—a dual kinetic perturbation not exhibited by GE2270 A [2]. Crystallographic evidence (PDB 2C78, 1.4 Å resolution) shows that pulvomycin binds across the domain 1–3 interface of EF-Tu·GTP and induces a domain rearrangement that more markedly misaligns the aa-tRNA binding surface than GE2270 A [3]. Consequently, replacing pulvomycin with another elfamycin in mechanistic assays, resistance profiling, or co-crystallization experiments will produce false-negative results and misleading structure-activity conclusions [1][2].

Pulvomycin Quantified Differentiation Evidence vs. EF-Tu Inhibitor Comparators


GTP Affinity Enhancement: Pulvomycin Increases EF-Tu·GTP Binding Affinity ~1000-fold vs. a 10-fold Decrease in EF-Tu·GDP Affinity—a Dual Kinetic Switch Absent in Kirromycin and GE2270 A

Pulvomycin exerts a unique bidirectional effect on EF-Tu nucleotide affinity, increasing the association constant for GTP by approximately 1000-fold (primarily via a dramatic reduction in the GTP dissociation rate) while simultaneously decreasing GDP binding affinity approximately 10-fold (via a 25-fold increase in the GDP dissociation rate) [1]. Kirromycin does not produce this dual kinetic signature; instead, it primarily stabilizes EF-Tu·GDP on the ribosome [2]. GE2270 A does not reproduce pulvomycin's GTP-affinity enhancement profile [2]. Importantly, the GDP-dissociation acceleration induced by pulvomycin mimics EF-Ts, the physiological nucleotide exchange factor, and the effects of pulvomycin and EF-Ts are additive, confirming distinct binding sites [1].

EF-Tu GTPase kinetics nucleotide exchange modulation elfamycin mechanism comparison protein synthesis inhibition

Crystallographic Binding Mode: Pulvomycin Occupies the Domain 1–3 Interface and More Markedly Disrupts EF-Tu Active Conformation than GE2270 A at 1.4 Å Resolution

The co-crystal structure of Thermus thermophilus EF-Tu·GDPNP·pulvomycin (PDB 2C78, 1.4 Å resolution) reveals that pulvomycin binds at the domain 1–3 interface extending to domain 2, overlapping the domain 1–2–3 junction [1]. This binding sterically interferes with the 3'-aminoacyl group, the acceptor stem, and the 5' end of tRNA [1]. In contrast, GE2270 A (PDB 2C77, 1.6 Å resolution) binds predominantly to domain 2 and interferes with the 3'-aminoacyl group and part of the acceptor stem, but not the 5' end of tRNA [1]. Critically, pulvomycin 'more markedly' hinders the correct positioning of domain 1 over domains 2 and 3 that characterizes the active EF-Tu conformation [1]. Only partial overlap exists between the pulvomycin and GE2270 A binding sites [1].

X-ray crystallography EF-Tu conformational distortion aa-tRNA binding interference antibiotic target engagement

Gram-Positive Antibacterial Potency: MIC90 of 2 μg/mL Against Staphylococcus aureus Including MRSA vs. Intrinsic Resistance to Efrotomycin in the Same Species

Pulvomycin demonstrates equipotent activity against both methicillin-susceptible S. aureus ATCC 29213 (MIC 2 μg/mL) and methicillin-resistant S. aureus MRSA C-1 (MIC 2 μg/mL), indicating that the methicillin-resistance mechanism does not confer cross-resistance to pulvomycin [1]. This profile contrasts sharply with efrotomycin, another elfamycin-class antibiotic, to which EF-Tu from S. aureus is intrinsically resistant in cell-free protein synthesis assays [2]. Pulvomycin maintains MIC values of 2–4 μg/mL across Staphylococcus epidermidis, Staphylococcus saprophyticus, and additional MRSA isolates [1]. Among Gram-negative species, pulvomycin is less potent (MIC 32–>128 μg/mL against P. aeruginosa, E. coli, and K. pneumoniae), defining a Gram-positive-biased spectrum [1].

antibacterial susceptibility MRSA elfamycin cross-resistance MIC profiling

Resistance Genetics: Pulvomycin Sensitivity Is Dominant Over Resistance in EF-Tu Mutants—a Feature Not Reported for Kirromycin-Resistant Alleles

In both in vivo and in vitro genetic analyses, pulvomycin sensitivity is dominant over resistance: when pulvomycin-resistant EF-Tu mutants (pulR alleles, including mutations at Arg230, Arg233, Arg333, Arg334) are co-expressed with wild-type EF-Tu, the resulting phenotype remains pulvomycin-sensitive [1][2]. This dominant sensitivity phenotype contrasts with kirromycin resistance (kirR) mechanisms, where resistant alleles typically confer a recessive or co-dominant phenotype [1]. The double mutant [R230V, R233F]EF-Tu dramatically increases pulvomycin resistance but simultaneously reveals that protein synthesis inhibition likely proceeds via an EF-Tu·GDP·pulvomycin complex rather than the canonical EF-Tu·GTP·pulvomycin complex [2].

antibiotic resistance genetics EF-Tu mutagenesis dominant sensitivity pulvomycin resistance mechanisms

Conformational Locking: Pulvomycin Locks EF-Tu in a Closed Conformation vs. Kirromycin Which Locks EF-Tu in an Open Conformation—Opposite Structural Outcomes for Chaperone and GTPase Assays

Pulvomycin and kirromycin produce opposite effects on EF-Tu conformation: pulvomycin locks EF-Tu in the 'closed' (GTP-like, domain-compacted) conformation, whereas kirromycin locks EF-Tu in the 'open' (GDP-like, domain-separated) conformation, irrespective of the bound nucleotide [1]. This conformational dichotomy has functional consequences: EF-Tu flexing between open and closed states is essential for its chaperone-like protein refolding activity, and pulvomycin's closed-state locking differentially modulates this activity compared to kirromycin's open-state trapping [1]. Furthermore, while both antibiotics stimulate intrinsic EF-Tu GTPase activity, pulvomycin's stimulation is 'much more modest' than kirromycin's—and in the presence of pulvomycin, aa-tRNA and ribosomes fail to enhance GTPase activity, in direct contrast to kirromycin-mediated stimulation [2].

EF-Tu conformation chaperone activity GTPase regulation antibiotic allostery

Antitumor Polypharmacology: Pulvomycin Inhibits STAT3-Driven Cancer Cell Proliferation (IC50 0.8–4.1 μM Panel) and Overcomes Docetaxel Resistance in TNBC—an Activity Not Shared with Kirromycin or GE2270 A

Beyond its canonical EF-Tu antibacterial target, pulvomycin demonstrates potent antiproliferative activity against a panel of human cancer cell lines with IC50 values ranging from 0.8 to 4.1 μM, mediated through inhibition of activated STAT3 (p-STAT3 Y705) signaling [1]. In docetaxel-resistant triple-negative breast cancer (TNBC) cells (MDA-MB-231-DTR), pulvomycin suppressed STAT3 activation and induced G0/G1 cell cycle arrest and apoptosis [1]. In a xenograft mouse model, the combination of pulvomycin with docetaxel effectively inhibited tumor growth through STAT3 regulation [1]. This eukaryotic STAT3-inhibitory activity has not been reported for kirromycin, GE2270 A, or enacyloxin, which are exclusively characterized as antibacterial EF-Tu ligands [2].

STAT3 inhibition triple-negative breast cancer docetaxel resistance anticancer polypharmacology

Verified Research and Procurement Application Scenarios for Pulvomycin Based on Comparative Evidence


EF-Tu GTPase Cycle Mechanistic Studies Requiring Simultaneous GTP Trapping and GDP Displacement

For enzymology groups dissecting the EF-Tu nucleotide cycle, pulvomycin is the only commercially available elfamycin that simultaneously increases GTP affinity ~1000-fold while decreasing GDP affinity ~10-fold and accelerating GDP dissociation 25-fold—a dual kinetic perturbation mimicking EF-Ts that no other EF-Tu ligand reproduces . This unique profile enables experiments where both GTP-state stabilization and GDP release acceleration must be studied concurrently, such as EF-Tu nucleotide exchange kinetics, EF-Ts competition assays, and EF-Tu·GTP lifetime measurements in stopped-flow fluorimetry .

High-Resolution Co-Crystallography and Cryo-EM of EF-Tu·GTP Complexes Requiring Maximal aa-tRNA Binding Site Occlusion

For structural biology groups solving EF-Tu·GTP co-structures, pulvomycin provides the most extensive aa-tRNA binding site blockade among structurally characterized elfamycins: its binding at the domain 1–3 interface (PDB 2C78, 1.4 Å) occludes the 3'-aminoacyl group, the acceptor stem, and the 5' end of tRNA simultaneously, whereas GE2270 A (PDB 2C77, 1.6 Å) spares the 5' end . Pulvomycin also more markedly disrupts domain 1 positioning over domains 2 and 3, providing a superior tool for trapping EF-Tu in a maximally distorted active conformation for crystallization or cryo-EM studies of ribosome·EF-Tu complexes .

Anti-Staphylococcal Drug Discovery and EF-Tu Inhibitor Screening in S. aureus-Based Assay Cascades

For antibacterial discovery teams screening EF-Tu inhibitors against Gram-positive pathogens, pulvomycin is the reference elfamycin of choice because S. aureus EF-Tu is intrinsically resistant to efrotomycin but remains sensitive to pulvomycin (MIC 2 μg/mL against both MSSA and MRSA) . Using pulvomycin as a positive control in S. aureus cell-free translation assays and whole-cell MIC panels ensures assay validity and avoids false negatives that would arise if efrotomycin were used as the class-representative probe . This is especially critical for programs targeting MRSA and multidrug-resistant staphylococci .

STAT3-Targeted Anticancer Discovery and Docetaxel-Resistance Reversal Studies

For oncology research groups pursuing STAT3 inhibitor development or strategies to overcome taxane resistance in triple-negative breast cancer, pulvomycin offers a validated chemical starting point with demonstrated IC50 values of 0.8–4.1 μM across cancer cell lines, proven STAT3 phosphorylation inhibition, and in vivo efficacy in combination with docetaxel in TNBC xenograft models . Unlike any other elfamycin, pulvomycin bridges antibacterial EF-Tu targeting with eukaryotic STAT3 signaling modulation, providing a unique polypharmacological scaffold for medicinal chemistry optimization .

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